![molecular formula C14H12ClF3N4S B3036812 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(dimethylaminomethylidene)pyrrole-2-carbothioamide CAS No. 400080-86-6](/img/structure/B3036812.png)
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(dimethylaminomethylidene)pyrrole-2-carbothioamide
Overview
Description
The compound “1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(dimethylaminomethylidene)pyrrole-2-carbothioamide” is a complex organic molecule. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom, substituted with a chloro and a trifluoromethyl group. It also contains a pyrrole ring, which is a five-membered ring with one nitrogen atom, substituted with a carbothioamide group .
Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple functional groups. It includes a pyridine ring and a pyrrole ring, both of which are aromatic and contribute to the stability of the molecule. The trifluoromethyl group is an electron-withdrawing group, which can affect the reactivity of the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound could be diverse, depending on the conditions and the reactants used. The presence of multiple functional groups provides various sites for reactions to occur .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. It is predicted to have a boiling point of 245.7±35.0 °C and a density of 1.429±0.06 g/cm3 .Scientific Research Applications
Chemical Synthesis and Modification
Synthesis of Pyrazole Derivatives : A study by Hussain & Kaushik (2015) discussed the synthesis of several pyrazole derivatives, including those related to the chemical structure . This research is significant for understanding the chemical properties and synthesis pathways of related compounds.
Formation of Palladium and Rhodium Complexes : Research by Fukazawa, Kita, & Nonoyama (1994) and Nonoyama & Nonoyama (1995) focused on the creation of palladium and rhodium complexes with N,N-dimethylpyrrole carbothioamides. This research contributes to the field of organometallic chemistry and can aid in the understanding of the behavior of similar compounds in complex formations.
Biological and Pharmaceutical Applications
Antidepressant and Nootropic Agents : The study by Thomas, Nanda, Kothapalli, & Hamane (2016) explored the synthesis of pyridine carbohydrazides and their potential as antidepressant and nootropic agents. Although not directly mentioning the exact compound, this research is relevant for understanding the potential biological activities of structurally similar compounds.
Potential Insecticidal Activity : In the study by Liu, Feng, Liu, & Zhang (2006), a compound containing a pyridine ring was synthesized, suggesting potential insecticidal activity due to the presence of active components similar to the queried compound. This indicates a possibility for similar compounds to be explored in the realm of pest control.
Chemical Properties and Reactions
Trifluoromethyl Group Synthesis : Research by Kobayashi, Nakano, Iwasaki, & Kumadaki (1981) on the synthesis of aromatic trifluoromethyl compounds using ring expansion of cyclodienes provides insight into the chemical reactions and properties of trifluoromethyl groups, which are part of the compound .
Glycine Transporter Inhibitor : A study by Yamamoto et al. (2016) identified a glycine transporter inhibitor with a pyridin-4-yl component. This suggests potential neurological applications for similar compounds, possibly impacting research in neuroscience and pharmacology.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(dimethylaminomethylidene)pyrrole-2-carbothioamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClF3N4S/c1-21(2)8-20-13(23)11-4-3-5-22(11)12-10(15)6-9(7-19-12)14(16,17)18/h3-8H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRJIKZNBWMZSSW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC(=S)C1=CC=CN1C2=C(C=C(C=N2)C(F)(F)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClF3N4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(dimethylaminomethylidene)pyrrole-2-carbothioamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.